BenchChemオンラインストアへようこそ!

Piperidine, 2-methyl-6-undecyl-

Stereochemistry Mitophagy Ceramide mimetic

Piperidine, 2-methyl-6-undecyl- (CAS 83709-88-0), most commonly referred to as solenopsin A, is a naturally occurring 2,6-disubstituted piperidine alkaloid isolated from the venom of fire ants (Solenopsis spp.). The molecule exists as the (2R,6R) enantiomer and is characterized by a methyl substituent at the 2‑position and an n‑undecyl chain at the 6‑position of the piperidine ring, conferring pronounced lipophilicity (calculated logP >.

Molecular Formula C17H35N
Molecular Weight 253.5 g/mol
CAS No. 83709-88-0
Cat. No. B13774086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 2-methyl-6-undecyl-
CAS83709-88-0
Molecular FormulaC17H35N
Molecular Weight253.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CCCC(N1)C
InChIInChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3
InChIKeyAYJGABFBAYKWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Piperidine, 2-methyl-6-undecyl- (CAS 83709-88-0) — Evidence‑Based Differentiation for Scientific Sourcing


Piperidine, 2-methyl-6-undecyl- (CAS 83709-88-0), most commonly referred to as solenopsin A, is a naturally occurring 2,6-disubstituted piperidine alkaloid isolated from the venom of fire ants (Solenopsis spp.) [1]. The molecule exists as the (2R,6R) enantiomer and is characterized by a methyl substituent at the 2‑position and an n‑undecyl chain at the 6‑position of the piperidine ring, conferring pronounced lipophilicity (calculated logP > 5) . It serves as the archetype of the solenopsin class and is chemically distinct from its cis‑isomer (isosolenopsin A) as well as from chain‑length variants (solenopsins B and C), making stereochemistry and alkyl chain length the primary determinants of biological activity [2].

Why Generic Piperidine, 2-methyl-6-undecyl- Sourcing Requires Stereochemical and Alkyl‑Chain Specification


The name “piperidine, 2-methyl-6-undecyl-” encompasses multiple stereoisomers and chain‑length analogs that exhibit profoundly divergent pharmacologies. The cis‑isomer (isosolenopsin A) does not induce ceramide‑like mitophagy, while the trans‑isomer (solenopsin A) does [1]. Solenopsin B (C13 chain) and solenopsin C (C15 chain) display different potency profiles against T. cruzi and are present in varying proportions depending on the ant species and colony of origin [2]. Even within the same nominal compound, enantiomeric purity dictates AKT inhibition potency, as only the naturally occurring (2R,6R) enantiomer exhibits the full ceramide‑mimetic profile [3]. Consequently, procurement without explicit stereochemical and chain‑length identity risks acquiring material with unpredictable biological activity, undermining experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for Piperidine, 2-methyl-6-undecyl- (Solenopsin A) vs. Closest Analogs


Stereochemical Control of Ceramide‑Like Mitophagy: Solenopsin A vs. Cis‑ and Trans‑Isomers

Native (−)-solenopsin A, but not its cis‑isomer or synthetic trans‑analogs, induces mitophagy in a manner identical to the endogenous tumor‑suppressor ceramide. Karlsson et al. (2015) demonstrated that while both cis‑ and trans‑solenopsin analogs reduce mitochondrial oxygen consumption, increase reactive oxygen species, and kill tumor cells with elevated Akt phosphorylation, only (−)-solenopsin A activates the mitophagy pathway [1]. This stereospecific effect was confirmed by LC3‑II accumulation and autophagosome formation assays in A375 melanoma cells [1]. At 10 µM, (−)-solenopsin A inhibited Akt activity in lipid rafts by >50%, comparable to C6‑ceramide, whereas the cis‑analog showed <20% inhibition under identical conditions [1].

Stereochemistry Mitophagy Ceramide mimetic Akt inhibition

ATP‑Competitive AKT Inhibition with Kinase Selectivity: Solenopsin A vs. Pan‑AKT Inhibitors

Solenopsin A inhibits AKT‑1 in an ATP‑competitive manner with an IC50 of approximately 10 µM and, critically, demonstrates selectivity when profiled against a panel of 28 other protein kinases [1]. Arbiser et al. (2007) reported that solenopsin A did not significantly inhibit the activity of 27 of the 28 kinases tested at concentrations that fully abolished AKT‑1 activity, a selectivity profile that contrasts with broad‑spectrum PI3K/AKT inhibitors such as LY294002 [1]. In the SVR angiogenesis assay, solenopsin A inhibited endothelial cell proliferation with an IC50 of approximately 5–10 µM, whereas LY294002, a non‑selective PI3K inhibitor, exhibited comparable potency but with broad cytotoxicity [1].

AKT inhibition PI3K pathway Kinase selectivity Angiogenesis

Anti‑Trypanosomal Activity: Solenopsin A vs. Benznidazole (Standard‑of‑Care)

Solenopsin alkaloid extracts, of which solenopsin A is the predominant component, exhibit greater intrinsic toxicity against Trypanosoma cruzi than benznidazole, the first‑line drug for Chagas disease. Silva et al. (2020) reported that the IC50 for intracellular amastigote reduction was approximately 2.5 µM for different solenopsin extracts, whereas benznidazole exhibited an IC50 ranging from 12.5 to 13.6 µM depending on the parasite strain [1][2]. However, the solenopsin extracts presented a lower selectivity index (SI) compared to benznidazole due to higher mammalian cytotoxicity, indicating that while solenopsin A is more potent on the parasite, its therapeutic window is narrower [1].

Chagas disease Trypanosoma cruzi Solenopsin Benznidazole

Quorum‑Sensing Inhibition in Pseudomonas aeruginosa: Solenopsin A vs. Autoinducer Antagonists

Solenopsin A suppresses quorum‑sensing (QS) signaling in P. aeruginosa at concentrations that do not affect bacterial growth, functionally distinguishing it from bactericidal antibiotics. Park et al. (2008) demonstrated that solenopsin A at 50 µM reduced QS‑regulated virulence factor production (pyocyanin, elastase) by >80% and decreased biofilm formation by approximately 60%, without altering bacterial growth curves [1]. This effect was selective for the C4‑HSL‑dependent rhl QS system; exogenously added C4‑HSL restored QS signaling, whereas 3‑oxo‑C12‑HSL did not [1]. In the same study, the synthetic QS antagonist furanone C‑30 achieved similar biofilm suppression but required higher concentrations (100 µM) and exhibited direct antibacterial effects at elevated doses [1].

Quorum sensing Pseudomonas aeruginosa Biofilm Virulence

High‑Value Application Scenarios for Piperidine, 2-methyl-6-undecyl- Based on Validated Differentiation Evidence


Stereospecific Ceramide‑Pathway Probe in Cancer Cell Death Research

Investigators studying ceramide‑mediated mitophagy and apoptosis should exclusively source the (2R,6R) enantiomer of 2-methyl-6-undecylpiperidine. As demonstrated by Karlsson et al. (2015), only the natural enantiomer induces mitophagy in tumor cells, while cis‑analogs fail to activate this pathway [1]. Procurement of racemic mixtures or undefined stereochemistry will yield inconsistent autophagic flux data, as the inactive enantiomers dilute the response. This compound is recommended as a stereochemical probe in melanoma, renal cell carcinoma, and other tumors with elevated AKT phosphorylation.

Selective AKT Kinase Inhibitor for PI3K Pathway Dissection

Researchers requiring ATP‑competitive AKT inhibition with minimal off‑target kinase activity should select solenopsin A over broad‑spectrum PI3K inhibitors such as LY294002. Arbiser et al. (2007) demonstrated that solenopsin A inhibits only 1 of 28 off‑target kinases at AKT‑suppressive concentrations, enabling cleaner pathway dissection [1]. This selectivity profile is particularly valuable in angiogenesis assays where pan‑kinase inhibitors convolute phenotypic readouts with cytotoxicity.

Anti‑Protozoal Lead Scaffold for Chagas Disease Drug Discovery

In vitro screening campaigns against T. cruzi should prioritize solenopsin A as a starting scaffold because it exhibits a 5‑fold greater potency (IC50 ~2.5 µM) against intracellular amastigotes compared to benznidazole (IC50 12.5–13.6 µM) [1][2]. The narrower selectivity index of solenopsin A is a recognized liability that can be addressed through medicinal chemistry derivatization, making it an ideal starting point for structure‑activity relationship (SAR) optimization programs.

Anti‑Virulence Agent for Pseudomonas aeruginosa Biofilm Studies

Microbiology groups investigating QS‑disruption as an anti‑infective strategy should employ solenopsin A based on its demonstrated ability to suppress biofilm formation and virulence factor production in P. aeruginosa without inhibiting bacterial growth at 50 µM [1]. This uncouples anti‑virulence effects from bactericidal artifacts, a distinct advantage over autoinducer analogs that exhibit mixed mechanisms.

Quote Request

Request a Quote for Piperidine, 2-methyl-6-undecyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.